4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.47. The purity is usually 95%.
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Mechanism of Action
Target of action
Indole derivatives are known to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic possibilities .
Mode of action
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are likely due to their interaction with various targets in the body.
Biochemical pathways
Indole derivatives affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected would depend on the specific indole derivative and its targets.
Pharmacokinetics
The ADME properties of indole derivatives would depend on their specific chemical structure. Generally, these compounds are designed to have good bioavailability for their intended therapeutic use .
Result of action
The molecular and cellular effects of indole derivatives can vary widely, depending on their specific biological activity. For example, some indole derivatives have been found to have antiviral activity, while others have anti-inflammatory or anticancer effects .
Action environment
The action, efficacy, and stability of indole derivatives can be influenced by various environmental factors. These could include the presence of other drugs, the patient’s health status, and specific genetic factors .
Biological Activity
4-Fluoro-N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that combines multiple functional groups, potentially endowing it with significant biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
The compound features:
- A fluorobenzamide moiety
- An indole derivative linked via a thioether to a 1,3,4-thiadiazole ring
This unique combination suggests potential for diverse pharmacological effects, including anticancer and anti-inflammatory activities.
Anticancer Activity
Recent studies have highlighted the anticancer activity of various thiadiazole derivatives. The compound has not been extensively studied on its own; however, related compounds have shown promising results:
-
Cytotoxicity Studies :
- In vitro tests against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines have demonstrated significant cytotoxicity. For example, related thiadiazole derivatives exhibited IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on structural modifications .
- The introduction of different substituents on the thiadiazole scaffold has been shown to enhance activity significantly. For instance, substituting a phenyl group with a more lipophilic moiety improved cytotoxicity .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The efficacy of thiadiazole derivatives appears closely linked to their structural features:
- Substituent Effects : Variations in the position and nature of substituents on the thiadiazole ring significantly influence biological activity. For example, moving an ethoxy group from the para to ortho position increased activity by four times .
Compound | Substituent Position | IC50 (µg/mL) |
---|---|---|
4e | Ortho | 5.36 |
4f | Para | 10.10 |
4i | Benzyl | 2.32 |
Case Studies
Several studies have explored the biological activities of similar compounds:
- Thiadiazole Derivatives : A study involving various thiadiazole derivatives indicated that those with specific aryl substitutions showed enhanced antitumor activity against MCF-7 and HepG2 cells .
- Indole Derivatives : Indole-based compounds are well-known for their broad spectrum of biological activities including anticancer properties. The incorporation of indole into thiadiazole frameworks has been shown to enhance cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c20-14-7-5-13(6-8-14)17(26)21-18-22-23-19(28-18)27-11-16(25)24-10-9-12-3-1-2-4-15(12)24/h1-8H,9-11H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBXQGZWXWTKEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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